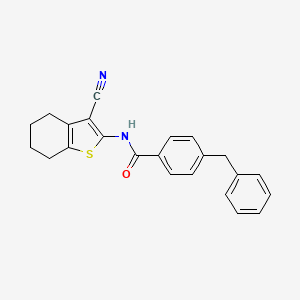

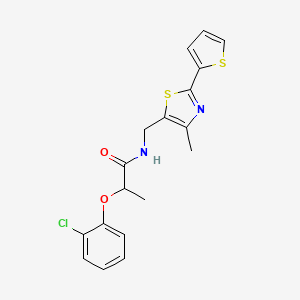

N1-(3-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This molecule belongs to a class of compounds characterized by their complex synthesis and diverse chemical and physical properties. While specific studies directly addressing all aspects of this compound were not identified, insights into its synthesis, structure, and properties can be inferred from research on related sulfonamide and piperidine derivatives. These compounds are known for their varied biological activities and are often studied for their potential in drug development and various chemical applications.

Synthesis Analysis

Synthesis methods for similar compounds often involve multi-step reactions including the functionalization of aromatic rings, the introduction of fluorine atoms, and the formation of amide bonds. For instance, the synthesis of related piperidine and sulfonamide derivatives typically includes nucleophilic substitution, amidation, and sulfonylation steps. These methods highlight the complexity of synthesizing such molecules and the need for precise control over reaction conditions to achieve the desired selectivity and yield (R. Katoch-Rouse & A. Horti, 2003; A. Rak et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like N1-(3-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is characterized by its aromatic rings, heteroatoms (N, O, F), and sulfonyl groups. These features are crucial for the compound's reactivity and interactions. X-ray crystallography and computational modeling are common techniques used to elucidate the three-dimensional conformation and electronic structure of such molecules, guiding the understanding of their reactivity and binding properties (S. Spjut et al., 2010).

Chemical Reactions and Properties

Compounds with piperidine and sulfonamide moieties participate in a variety of chemical reactions, reflecting their rich functional group chemistry. They can undergo nucleophilic substitution reactions, electrophilic aromatic substitution, and addition reactions across double bonds. The presence of a sulfonyl group can also influence the acidity of adjacent hydrogens, affecting the compound's reactivity in condensation and elimination reactions (T. Golub & J. Becker, 2015).

科学的研究の応用

Radiotracer Development for CB1 Cannabinoid Receptors : A study by Katoch-Rouse et al. (2003) explored the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating potential applications in developing PET radiotracers for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Chemical Modification Effects on Piperidine Derivatives : Research by Golub and Becker (2015) investigated the impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, shedding light on chemical modifications and their effects on the properties of such compounds (Golub & Becker, 2015).

Radiolabeled Antagonist for 5-HT1A Receptors : Plenevaux et al. (2000) summarized research conducted with [18F]p-MPPF, a 5-HT1A antagonist for studying the serotonergic neurotransmission with PET, including chemistry, radiochemistry, and animal data, which might be analogous to methods applicable for similar compounds (Plenevaux et al., 2000).

α1-Adrenergic Receptor Antagonist Development : Research on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines aimed to develop new α1-adrenoceptor antagonists with a uroselective profile, which may provide insights into receptor-targeted drug development methodologies that could apply to the compound of interest (Rak et al., 2016).

特性

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-3-2-7-18(26)12-13-24-21(27)22(28)25-17-6-4-5-16(23)15-17/h4-6,8-11,15,18H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEQKVXGLUKPMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)